TBZ-07 Exhibits Micromolar Potency Against Cancer Cell Lines, a >30-Fold Improvement Over Parent TBZ
TBZ-07 demonstrates significantly improved anti-proliferative activity compared to its parent compound, thiabendazole (TBZ). While TBZ is a known vascular disrupting agent, its application is limited by a high IC50 value. TBZ-07 exhibits IC50 values in the low micromolar range against a panel of cancer cell lines . The parent compound TBZ has a reported IC50 of over 250 μM in vascular disruption assays, highlighting the functional improvement of the derivative [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | A549: 7.7 μM; HCT-116: 2.46 μM; HUVEC: 9.22 μM; HepG2: 7.58 μM |
| Comparator Or Baseline | Thiabendazole (TBZ): IC50 > 250 μM |
| Quantified Difference | TBZ-07 shows at least a 32.5-fold improvement in potency against A549 cells (250 μM / 7.7 μM). |
| Conditions | Cytotoxicity assessed by MTT assay after 72-hour exposure on A549, HCT-116, HUVEC, and HepG2 cell lines. |
Why This Matters
This demonstrates that TBZ-07 achieves effective in vitro vascular disruption at pharmacologically relevant concentrations, whereas the parent compound TBZ does not.
- [1] Zhang, C., Zhong, B., Yang, S., Pan, L., Yu, S., Li, Z., Li, S., Su, B., & Meng, X. (2015). Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents. Bioorganic & Medicinal Chemistry, 23(13), 3774–3780. View Source
